molecular formula C26H29ClN4O3 B11345339 4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one

4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B11345339
M. Wt: 481.0 g/mol
InChI Key: NQFCVOMCBUGFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a benzodiazole ring, a pyrrolidinone ring, and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyrrolidinone intermediates, followed by their coupling with the azepane derivative.

    Preparation of Benzodiazole Intermediate: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of Pyrrolidinone Intermediate: The pyrrolidinone ring is often prepared via cyclization reactions involving amines and carboxylic acids or their derivatives.

    Coupling with Azepane Derivative: The final step involves the coupling of the benzodiazole and pyrrolidinone intermediates with the azepane derivative under appropriate conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Pharmacology: It can be used in pharmacological studies to understand its effects on biological systems and its potential therapeutic benefits.

    Materials Science: The compound’s properties may be explored for the development of new materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of 4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one is unique due to its combination of multiple functional groups, which may confer distinct chemical and biological properties compared to simpler analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C26H29ClN4O3

Molecular Weight

481.0 g/mol

IUPAC Name

4-[1-[2-(azepan-1-yl)-2-oxoethyl]benzimidazol-2-yl]-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C26H29ClN4O3/c1-34-23-11-10-19(27)15-22(23)30-16-18(14-24(30)32)26-28-20-8-4-5-9-21(20)31(26)17-25(33)29-12-6-2-3-7-13-29/h4-5,8-11,15,18H,2-3,6-7,12-14,16-17H2,1H3

InChI Key

NQFCVOMCBUGFNB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.